1,2-Dichloro-3-difluoromethoxy-6-nitrobenzene
Description
1,2-Dichloro-3-difluoromethoxy-6-nitrobenzene is a halogenated aromatic compound characterized by its unique substitution pattern: chlorine atoms at positions 1 and 2, a difluoromethoxy group at position 3, and a nitro group at position 4. The nitro group serves as a strong electron-withdrawing substituent, while the difluoromethoxy group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs. Synthetic routes often involve nitration and halogenation steps, with nitro reduction methods (e.g., using SnCl₂·2H₂O under reflux) critical for downstream modifications .
Properties
IUPAC Name |
2,3-dichloro-1-(difluoromethoxy)-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F2NO3/c8-5-3(12(13)14)1-2-4(6(5)9)15-7(10)11/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVAYHLELNMIMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])Cl)Cl)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-3-difluoromethoxy-6-nitrobenzene typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 1,2-dichloro-3-difluoromethoxybenzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-3-difluoromethoxy-6-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Catalysts like palladium on carbon with hydrogen gas or chemical reducing agents like tin(II) chloride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Nucleophilic Substitution: Products include substituted amines or thiols.
Reduction: The major product is 1,2-dichloro-3-difluoromethoxy-6-aminobenzene.
Oxidation: The major product is 1,2-dichloro-3-difluoromethoxy-6-carboxybenzene.
Scientific Research Applications
1,2-Dichloro-3-difluoromethoxy-6-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2-Dichloro-3-difluoromethoxy-6-nitrobenzene depends on its chemical structure and the specific reactions it undergoes. The nitro group can participate in electron-withdrawing interactions, affecting the reactivity of the benzene ring. The chlorine and fluorine atoms can influence the compound’s lipophilicity and its ability to interact with biological membranes. The methoxy group can act as an electron-donating group, further modulating the compound’s reactivity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs include dichlorobenzenes, dichloroethylenes, and nitroaromatic derivatives. Key differences lie in substituent types, positions, and electronic effects:
| Compound Name | CAS Number | Substituents | Key Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 1,2-Dichlorobenzene (o-DCB) | 95-50-1 | Cl (1,2) | Chlorine | 147.00 |
| 1,4-Dichlorobenzene (p-DCB) | 106-46-7 | Cl (1,4) | Chlorine | 147.00 |
| 3,3’-Dichlorobenzidine | 91-94-1 | Cl (3,3’), NH₂ | Chlorine, amine | 253.13 |
| Target Compound | - | Cl (1,2), OCF₂ (3), NO₂ (6) | Chlorine, difluoromethoxy, nitro | ~265.50 (estimated) |
The target compound’s trifunctional substitution (Cl, OCF₂, NO₂) distinguishes it from simpler dichlorobenzenes, enhancing polarity and reactivity. The nitro group facilitates reduction to amines (e.g., using SnCl₂·2H₂O in ethanol at 75°C), a reaction pathway shared with other nitroaromatics but modulated by the electron-withdrawing OCF₂ group .
Physicochemical Properties
- Solubility : Dichlorobenzenes (e.g., o-DCB) are hydrophobic (log P ~3.4), whereas the nitro and OCF₂ groups in the target compound increase polarity, likely reducing log P (estimated ~2.8).
- Thermal Stability : Nitro groups elevate melting points; the target compound is expected to have a higher melting point (>100°C) compared to o-DCB (−17°C).
- Reactivity : The nitro group’s electron-withdrawing effect directs electrophilic substitution to meta positions, while OCF₂ influences steric hindrance in reactions.
Regulatory and Environmental Impact
Regulatory thresholds for similar compounds (e.g., p-DCB at 75 ppm vs. o-DCB at 600 ppm) reflect toxicity variations .
Biological Activity
1,2-Dichloro-3-difluoromethoxy-6-nitrobenzene (CAS No. 1803806-60-1) is an organic compound with notable potential in biological applications due to its unique chemical structure. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by:
- Molecular Formula : C7H3Cl2F2NO3
- Functional Groups : Contains two chlorine atoms, two fluorine atoms, a methoxy group (-OCH₃), and a nitro group (-NO₂) attached to the benzene ring.
The presence of these substituents influences the compound's reactivity and interaction with biological systems.
The biological activity of this compound is primarily attributed to the following mechanisms:
- Nucleophilic Substitution : The chlorine atoms can be replaced by nucleophiles, allowing for the formation of various derivatives that may exhibit different biological activities.
- Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that may interact with cellular components, potentially leading to cytotoxic effects.
- Influence on Lipophilicity : The combination of halogen atoms affects the compound's ability to penetrate biological membranes, influencing its bioavailability and efficacy in biological systems.
Antimicrobial Activity
Nitro-containing compounds are known for their antimicrobial properties. Research indicates that compounds similar to this compound can undergo reduction to produce reactive species that bind to DNA, causing damage and leading to cell death. For instance, nitro derivatives have been effective against various pathogens through mechanisms involving the generation of toxic intermediates .
Anti-inflammatory Effects
Nitro groups in organic compounds can also enhance anti-inflammatory properties. Studies suggest that nitrated fatty acids exhibit significant cytoprotective effects by modulating inflammatory pathways. The potential for this compound to act similarly warrants further investigation into its effects on inflammatory mediators such as COX-2 and TNF-α .
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of nitro-substituted compounds for their biological activities:
- Synthesis and Evaluation : A series of nitro derivatives were synthesized under mild conditions, demonstrating varying degrees of antimicrobial activity. The presence of multiple nitro groups was correlated with enhanced inhibitory effects against specific enzymes involved in inflammation .
- Cytotoxicity Studies : In vitro studies revealed that halogenated derivatives exhibit potent cytotoxic effects in cancer cell lines. The modifications at the C-2 position significantly improved stability and uptake compared to non-halogenated analogs .
Comparative Analysis with Similar Compounds
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|
| This compound | Moderate | Potentially significant |
| 5-Nitroimidazole | High | Moderate |
| 1,2-Dichloro-4-nitrobenzene | Low | Low |
This table illustrates how this compound compares with other known nitro compounds in terms of antimicrobial and anti-inflammatory activities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
